(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone
Description
The compound “(4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone” is a bis-piperidinyl methanone derivative characterized by a central carbonyl group linking two piperidine rings. One piperidine ring is substituted with a benzyl group at the 4-position, while the other bears a 4-(methylsulfanyl)benzyl moiety at the 1-position. The methylsulfanyl (SCH₃) group introduces a sulfur atom, which may influence electronic properties and bioavailability compared to analogs with nitro, hydroxy, or halide substituents.
Properties
Molecular Formula |
C26H34N2OS |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[(4-methylsulfanylphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C26H34N2OS/c1-30-25-11-9-23(10-12-25)19-27-15-5-8-24(20-27)26(29)28-16-13-22(14-17-28)18-21-6-3-2-4-7-21/h2-4,6-7,9-12,22,24H,5,8,13-20H2,1H3 |
InChI Key |
WPYCCSDWVUEJDE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone typically involves multiple steps. One common method involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to form the desired piperidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Oxidation of Methylsulfanyl Group
The methylsulfanyl (-SMe) group undergoes controlled oxidation to sulfoxide (-SO-Me) or sulfone (-SO₂-Me) derivatives, a transformation critical for modulating electronic and steric properties.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0–25°C, 2–4 h | (4-Benzylpiperidin-1-yl){1-[4-(methylsulfinyl)benzyl]piperidin-3-yl}methanone | Selective oxidation with retention of other functional groups. |
| Sulfone formation | mCPBA (2 eq), DCM, 0°C → rt, 12 h | (4-Benzylpiperidin-1-yl){1-[4-(methylsulfonyl)benzyl]piperidin-3-yl}methanone | Complete conversion requires excess oxidant; yields >85% reported. |
These reactions are pivotal for structure-activity relationship (SAR) studies in drug discovery, as sulfoxides/sulfones alter polarity and binding affinity.
Reactivity of the Methanone Group
The central ketone participates in nucleophilic additions and reductions, though steric hindrance from adjacent piperidine rings may limit reactivity.
Reduction to secondary alcohols is more feasible than nucleophilic additions, as demonstrated in analogous benzoylpiperidine systems .
Piperidine Nitrogen Functionalization
The tertiary amine nitrogens in the piperidine rings can undergo alkylation or acylation under forcing conditions.
Alkylation is less efficient compared to acylation due to steric hindrance, as observed in related piperidine-based scaffolds .
Stability Under Hydrolytic and Thermal Conditions
The compound demonstrates moderate stability in acidic/basic environments, with degradation pathways dependent on pH.
Comparative Reactivity with Analogous Compounds
The methylsulfanyl-benzyl substituent distinguishes this compound from related derivatives.
Biological Activity
The compound (4-Benzylpiperidin-1-yl){1-[4-(methylsulfanyl)benzyl]piperidin-3-yl}methanone is a complex piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₂OS
- Molecular Weight : 321.45 g/mol
This compound features two piperidine rings, a benzyl group, and a methylsulfanyl substituent, which are crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. CNS Activity
Research indicates that compounds with piperidine structures often exhibit central nervous system (CNS) effects. For instance, derivatives similar to this compound have shown both stimulant and depressant effects in animal models. The dual activity suggests potential applications in treating mood disorders or anxiety-related conditions .
2. Receptor Interaction
The compound is hypothesized to interact with various receptors, including:
- Dopamine Receptors : Piperidine derivatives are known to influence dopamine pathways, which are critical in managing disorders like schizophrenia and Parkinson's disease.
- Muscarinic Receptors : Some studies suggest that modifications to the piperidine structure can enhance antagonistic effects on muscarinic receptors, which may be beneficial in treating cognitive deficits associated with neurological disorders .
3. Anticancer Properties
Preliminary studies have indicated that similar benzoylpiperidine derivatives exhibit antiproliferative activity against various cancer cell lines. For example, compounds with similar structural motifs have shown IC₅₀ values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells . This suggests that the compound may possess potential anticancer properties worthy of further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of the methylsulfanyl group significantly impacts the binding affinity and selectivity towards specific receptors.
- Piperidine Modifications : Changes in the piperidine ring can lead to variations in CNS activity, indicating that fine-tuning these structures could enhance therapeutic efficacy .
Case Studies
Several case studies highlight the potential applications of compounds related to this compound:
- Antidepressant Activity : A study demonstrated that certain benzylpiperidine derivatives exhibited significant antidepressant effects in rodent models, suggesting a promising avenue for developing new treatments for depression .
- Neuroprotective Effects : Another study indicated that modifications to piperidine structures led to enhanced neuroprotective properties, particularly against oxidative stress in neuronal cells .
Comparison with Similar Compounds
Structural Analogues
The target compound shares a bis-piperidinyl methanone scaffold with several derivatives reported in the evidence. Key structural variations include:
Key Observations :
- Unlike pyrazole-containing derivatives (), the target retains both piperidine rings, which may affect conformational flexibility and receptor binding .
Physicochemical Properties
The methylsulfanyl group impacts solubility, logP, and molecular weight compared to analogs:
Key Observations :
- The methylsulfanyl group increases molecular weight and logP compared to methyl or hydroxy analogs, suggesting enhanced membrane permeability but reduced aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
